2-(((Dimethylphosphoryl)methyl)amino)acetic acid
Description
Properties
Molecular Formula |
C5H12NO3P |
|---|---|
Molecular Weight |
165.13 g/mol |
IUPAC Name |
2-(dimethylphosphorylmethylamino)acetic acid |
InChI |
InChI=1S/C5H12NO3P/c1-10(2,9)4-6-3-5(7)8/h6H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
NCOLKTBILLIIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid typically involves the reaction of dimethylphosphoryl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3O)2PCl+NH2CH2COOH→(CH3O)2PCH2NHCH2COOH+HCl
Industrial Production Methods
Industrial production of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((Dimethylphosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted amino acids with various functional groups.
Scientific Research Applications
2-(((Dimethylphosphoryl)methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Dimethylphosphoryl)methyl)amino)acetic acid involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
2-(Dimethylamino)acetic Acid (CAS 1118-68-9)
- Structure: Features a dimethylamino group (-N(CH₃)₂) instead of the phosphorylated methyl group.
- Properties: Molecular Formula: C₄H₉NO₂ Solubility: Highly soluble in water and polar solvents due to its zwitterionic nature . Bioactivity: Used as a pharmaceutical intermediate (e.g., in prodrug formulations) due to its basic amino group .
- Key Difference : The absence of the phosphoryl group reduces its metal-chelating ability and acidity compared to the target compound.
Methyl Diethylphosphonoacetate (CAS 1596-84-5)
- Structure: Contains a diethylphosphono group (-PO(OEt)₂) and a methyl ester.
- Properties :
- Key Difference: The esterification of the carboxylic acid and lack of an amino group limit its biological activity compared to the target compound.
2-[(2-Methylphenyl)methylamino]acetic Acid (CAS 702629-73-0)
- Structure: Substituted with a (2-methylbenzyl)amino group.
- Properties: Molecular Formula: C₁₀H₁₃NO₂ Applications: Likely a synthetic intermediate for bioactive molecules; the aromatic group may enhance lipophilicity .
- Key Difference : The aromatic substituent alters solubility and electronic properties, favoring membrane permeability over water solubility.
2-(2-(Dimethylamino)phenyl)acetic Acid (CAS 132864-54-1)
- Structure: Features a dimethylaminophenyl group attached to acetic acid.
- Properties: Molecular Formula: C₁₀H₁₃NO₂ Safety: Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(((Dimethylphosphoryl)methyl)amino)acetic acid | 24569-83-3 | C₅H₁₁NO₅P | 196.12 | Phosphoryl, amino, carboxylic acid |
| 2-(Dimethylamino)acetic acid | 1118-68-9 | C₄H₉NO₂ | 103.12 | Dimethylamino, carboxylic acid |
| Methyl diethylphosphonoacetate | 1596-84-5 | C₇H₁₅O₅P | 210.16 | Diethylphosphono, methyl ester |
| 2-[(2-Methylphenyl)methylamino]acetic acid | 702629-73-0 | C₁₀H₁₃NO₂ | 179.22 | Benzylamino, carboxylic acid |
Research Findings and Key Insights
Phosphoryl vs. Amino Substituents: The phosphoryl group in the target compound enhances metal chelation and acidity (pKa ~2–3 for the phosphonate group), critical for herbicidal activity . In contrast, dimethylamino derivatives (e.g., CAS 1118-68-9) exhibit higher basicity (pKa ~9–10), favoring solubility in acidic environments .
Solubility Trends :
- Phosphorylated compounds (e.g., target compound) show moderate water solubility due to ionizable groups, while aromatic analogs (e.g., CAS 702629-73-0) are more lipophilic .
Synthetic Utility: Phosphonate esters (e.g., CAS 1596-84-5) are pivotal in introducing phosphonate motifs into molecules, whereas aminoacetic acid derivatives are leveraged for their biocompatibility .
Biological Activity
2-(((Dimethylphosphoryl)methyl)amino)acetic acid, also known as DMMPAA, is a compound of significant interest due to its potential applications in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C5H12N2O3P
- Molecular Weight : 195.13 g/mol
- IUPAC Name : 2-(((Dimethylphosphoryl)methyl)amino)acetic acid
- Canonical SMILES : CN(C)C(=O)C(C(=O)O)N
DMMPAA functions primarily as an acetylcholinesterase inhibitor, which is crucial in the context of organophosphate toxicity. The compound's dimethylphosphoryl group allows it to interact with the active site of acetylcholinesterase (AChE), leading to prolonged acetylcholine activity at synapses. This inhibition can result in various biological effects, including neurotoxicity and potential therapeutic applications in conditions such as Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that DMMPAA exhibits potent AChE inhibitory activity. A study demonstrated that DMMPAA could effectively inhibit AChE at low concentrations, showing promise as a therapeutic agent against neurodegenerative diseases where cholinergic dysfunction is prevalent .
Toxicological Studies
In vivo and in vitro studies have assessed the toxicity profile of DMMPAA. For instance:
- In Vitro Studies : Cell cultures exposed to DMMPAA showed increased levels of reactive oxygen species (ROS), indicating oxidative stress .
- In Vivo Studies : Animal models demonstrated significant behavioral changes following administration of DMMPAA, correlating with AChE inhibition and subsequent cholinergic overstimulation .
Case Studies
- Neuroprotective Effects : In a study involving rat models, DMMPAA administration resulted in improved cognitive function post-exposure to neurotoxic agents. The results suggest a potential neuroprotective role for DMMPAA through its action on cholinergic pathways .
- Cancer Research : Preliminary investigations into the anticancer properties of DMMPAA revealed that it may induce apoptosis in certain cancer cell lines, possibly through mechanisms involving AChE inhibition and subsequent modulation of signaling pathways associated with cell survival .
Data Table: Biological Activity Summary
Q & A
What are the most reliable synthetic routes for preparing 2-(((Dimethylphosphoryl)methyl)amino)acetic acid, and how can purity be optimized?
Basic Research Question
The synthesis typically involves phosphorylation and amino acid coupling. A validated method includes the Pummerer rearrangement of dimethylphosphorylmethyl sulfoxide derivatives under controlled anhydrous conditions (e.g., acetic anhydride at 120°C), as demonstrated in optically active phosphoryl compound synthesis . To optimize purity:
- Use column chromatography with silica gel and a gradient elution (e.g., methanol/dichloromethane).
- Monitor reaction progress via ³¹P NMR to confirm phosphorylation efficiency.
- Recrystallize from ethanol/water mixtures to remove unreacted precursors.
Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Basic Research Question
Key methods include:
- X-ray crystallography : Resolve bond lengths/angles and confirm stereochemistry. For example, orthogonal crystal systems (e.g., Pca21) with high-resolution data (θmax > 25°, R < 0.06) ensure accuracy .
- ¹H/¹³C/³¹P NMR : Assign peaks using DEPT-135 and HSQC for carboxyphosphoryl group verification.
- FT-IR : Identify P=O (1240–1280 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹) stretches.
How can researchers resolve contradictions in reported structural data (e.g., bond angles or conformers)?
Advanced Research Question
Discrepancies in crystallographic data (e.g., C-O-P bond angles deviating by >5°) may arise from polymorphism or solvent effects. Mitigation strategies:
- Perform temperature-dependent XRD (e.g., 98–298 K) to assess thermal motion .
- Compare with computational models (DFT or MD simulations) to validate experimental vs. theoretical geometries.
- Re-refine data using programs like SHELXL with updated scattering factors for phosphoryl groups .
What role does this compound play in coordination chemistry, and how can metal-binding studies be designed?
Advanced Research Question
The phosphoryl and carboxylate groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺). Experimental design:
- Conduct potentiometric titrations in aqueous ethanol (pH 2–12) to determine stability constants.
- Use UV-Vis spectroscopy (e.g., d-d transitions at 600–800 nm for Cu²⁺ complexes).
- Analyze coordination modes via EXAFS to confirm P=O and COO⁻ binding sites .
How can analytical methods (e.g., LC-MS/MS) be optimized for detecting trace impurities in synthesized batches?
Advanced Research Question
Adapt PFAS analysis protocols for phosphorylated compounds:
- Column: C18 with 2 mM ammonium acetate in methanol/water (70:30).
- ESI-MS/MS in negative ion mode (target m/z 210.1 for [M-H]⁻).
- Quantify impurities (<0.1%) using calibration curves with deuterated internal standards .
What are the best practices for evaluating this compound’s toxicological profile in vitro?
Advanced Research Question
Follow OECD guidelines and prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
